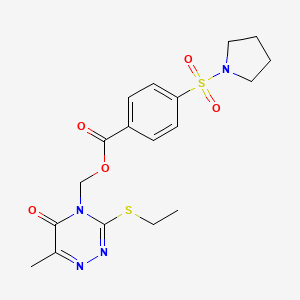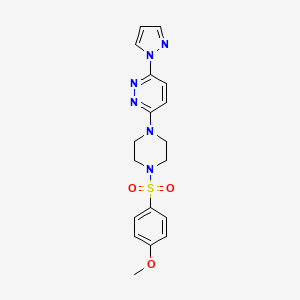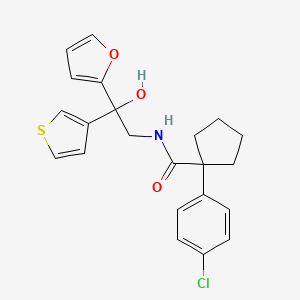
3-(Thiophen-3-ylformamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-3-ylformamido)propanoic acid, also known as N-(3-Thienylcarbonyl)-β-alanine, is a chemical compound with the molecular formula C8H9NO3S . It has a molecular weight of 199.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a propanoic acid moiety via a formamido linkage . The InChI code for this compound is provided in some databases .Scientific Research Applications
1. Solar Cell Applications
3-(Thiophen-3-ylformamido)propanoic acid derivatives have been investigated for their potential in solar cell applications. The engineering of organic sensitizers incorporating this structure has been shown to achieve high efficiencies in photovoltaic cells. Specifically, the integration of thiophene units with cyanoacrylic acid groups in these sensitizers has demonstrated strong conjugation and high incident photon to current conversion efficiency, contributing to improved solar cell performance (Kim et al., 2006).
2. Electrochemical Properties
The synthesis of compounds related to this compound has been explored for their electrochemical properties, particularly in the creation of conducting polymers. These polymers exhibit interesting electrochromic properties, which change color in response to electric fields, making them useful in various applications like displays and smart windows (Camurlu et al., 2005).
3. DNA Hybridization Sensors
Research has also been conducted on the use of poly(thiophen-3-yl-acetic acid derivatives for electrochemical hybridization sensors. These sensors can detect specific DNA sequences, indicating potential applications in biotechnology and medical diagnostics. The unique properties of these polymers allow for sensitive detection and analysis of nucleic acids (Cha et al., 2003).
Mechanism of Action
Mode of Action
Without knowledge of the specific targets of 3-(Thiophen-3-ylformamido)propanoic acid, it’s challenging to describe its precise mode of action. Given its structural similarity to other thiophene derivatives, it may interact with its targets through similar mechanisms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .
properties
IUPAC Name |
3-(thiophene-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-7(11)1-3-9-8(12)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPEIWAULPLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2934901.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2934903.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2934906.png)

![3-[[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2934908.png)

![1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2934913.png)

![3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2934919.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2934921.png)